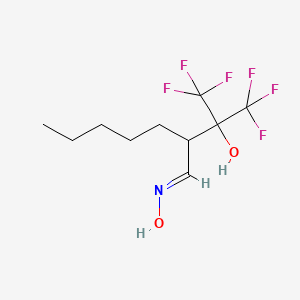
Heptanal, 2-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)-, oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptanal, 2-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)-, oxime is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a heptanal backbone with a hexafluoro-hydroxy-propyl group and an oxime functional group. The presence of fluorine atoms imparts significant chemical stability and reactivity, making it a compound of interest in scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Heptanal, 2-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)-, oxime typically involves the reaction of heptanal with a hexafluoro-2-hydroxy-2-propylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced reactors and automation ensures consistent quality and efficiency. The industrial production methods also focus on minimizing waste and optimizing the use of raw materials to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
Heptanal, 2-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)-, oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various oxime derivatives, amines, and substituted fluorine compounds.
Aplicaciones Científicas De Investigación
Heptanal, 2-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)-, oxime has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Heptanal, 2-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)-, oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in diverse chemical reactions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Heptanal, 2-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)-, oxime
- 1,1,1,3,3,3-Hexafluoro-2-(4-hydroxyphenyl)propan-2-ol
Uniqueness
Heptanal, 2-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)-, oxime is unique due to the presence of six fluorine atoms, which significantly enhance its chemical stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high stability and specific reactivity .
Propiedades
Número CAS |
101517-12-8 |
|---|---|
Fórmula molecular |
C10H15F6NO2 |
Peso molecular |
295.22 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-3-[(E)-hydroxyiminomethyl]-2-(trifluoromethyl)octan-2-ol |
InChI |
InChI=1S/C10H15F6NO2/c1-2-3-4-5-7(6-17-19)8(18,9(11,12)13)10(14,15)16/h6-7,18-19H,2-5H2,1H3/b17-6+ |
Clave InChI |
WNWKQYWIGDCGGE-UBKPWBPPSA-N |
SMILES isomérico |
CCCCCC(/C=N/O)C(C(F)(F)F)(C(F)(F)F)O |
SMILES canónico |
CCCCCC(C=NO)C(C(F)(F)F)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


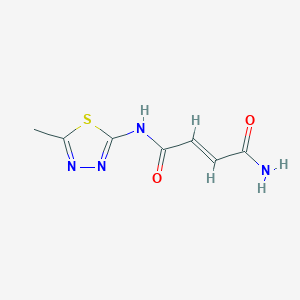
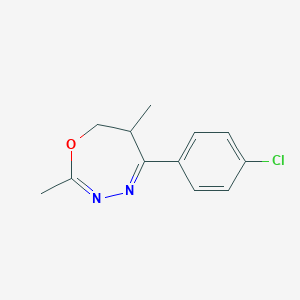
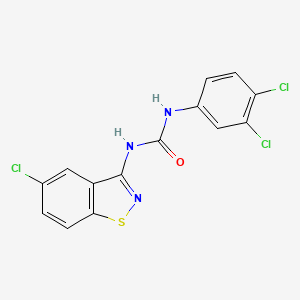
![4a-Ethyl-7-hydroxyhexahydrocyclopenta[b]pyran-2(3H)-one](/img/structure/B14344974.png)
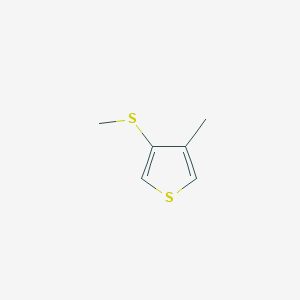
![2-[(Trimethylstannyl)methyl]benzene-1-sulfonamide](/img/structure/B14344989.png)
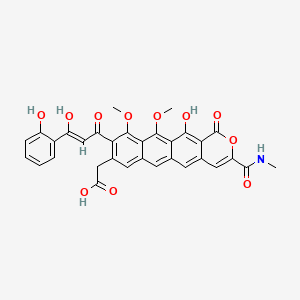
![1-[(2,3-Dihydro-1,4-benzodithiin-2-yl)methyl]piperidine](/img/structure/B14345005.png)
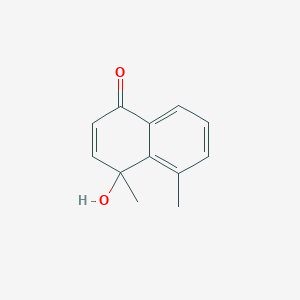
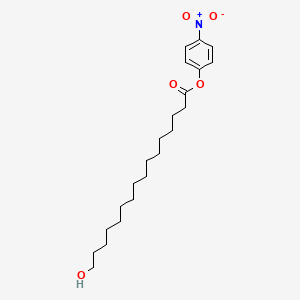
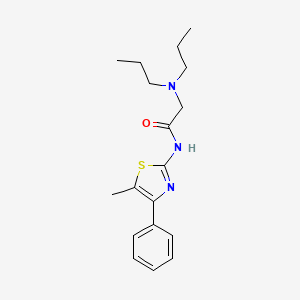
![1-[(Butan-2-yl)oxy]pentane](/img/structure/B14345042.png)
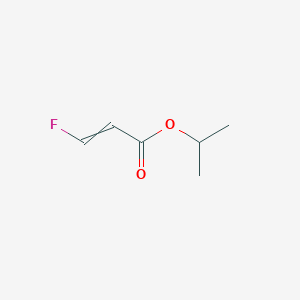
![2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate](/img/structure/B14345050.png)
